An In-depth Technical Guide to the Chemical Structure of D-Fructose-d
An In-depth Technical Guide to the Chemical Structure of D-Fructose-d
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the chemical structure of deuterated D-Fructose (D-Fructose-d), focusing on its isomeric forms, structural analysis methodologies, and relevant quantitative data. Deuterium-labeled carbohydrates like D-Fructose-d are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards for quantitative analysis by mass spectrometry.
Core Chemical Structure and Isomerism
D-Fructose (C₆H₁₂O₆) is a ketohexose, a six-carbon monosaccharide containing a ketone functional group.[1][2] In solution, D-Fructose does not exist as a single structure but as an equilibrium mixture of several isomers, a phenomenon known as tautomerism.[3] This includes an open-chain form and multiple cyclic forms.[4][5]
Acyclic Form: keto-D-Fructose
In its linear, open-chain form, D-Fructose has a ketone group at the second carbon position (C-2).[1][6] This acyclic form is a minor component in aqueous solutions but is the crucial intermediate for the interconversion between the cyclic forms.[4]
Cyclic Forms: Furanose and Pyranose Rings
The predominant forms of D-Fructose in solution are cyclic hemiketals, formed by an intramolecular reaction between the ketone group (C-2) and a hydroxyl group.[2][]
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Furanose Form: A five-membered ring is formed when the hydroxyl group on C-5 attacks the C-2 ketone. This structure is named for its resemblance to the organic compound furan.[1][8]
-
Pyranose Form: A six-membered ring is formed when the hydroxyl group on C-6 attacks the C-2 ketone. This form is structurally similar to pyran.[9]
In aqueous solution, D-fructose exists as a mixture of approximately 70% fructopyranose and 22% fructofuranose, with the remaining percentage being the open-chain and other forms.[4][5]
Anomerism: α and β Configurations
The process of cyclization creates a new stereocenter at the C-2 carbon, which is referred to as the anomeric carbon. This gives rise to two distinct anomers for each ring form, designated as alpha (α) and beta (β).
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In the furanose form: The designation depends on the orientation of the anomeric -OH group relative to the -CH₂OH group at C-5. In the β-anomer, the -OH on C-2 is on the same side (cis), while in the α-anomer, it is on the opposite side (trans).[1]
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In the pyranose form: The α and β designation similarly refers to the stereochemistry at the anomeric C-2 carbon.
The relationship between these primary isomeric forms is illustrated in the diagram below.
Deuteration of D-Fructose (D-Fructose-d)
The term "D-Fructose-d" indicates that one or more hydrogen atoms in the D-Fructose molecule have been replaced by deuterium (²H or D). The position and number of deuterium atoms must be specified for a precise description. For example, D-Fructose-d₄ is a commercially available isotopologue where deuterium atoms are specifically located.[10] Another example is D-[4-²H]fructose , where deuterium is specifically at the C-4 position.[11] This isotopic labeling does not alter the fundamental isomeric equilibria but provides a "heavy" marker for analytical detection.
The diagram below illustrates the structure of β-D-Fructofuranose with a deuterium atom at the C-4 position as an example.
Quantitative Structural Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for quantifying the distribution of fructose tautomers in solution. The distinct chemical environment of each carbon atom in the different isomers results in unique signals in the ¹³C-NMR spectrum.
| Carbon Atom | β-fructopyranose | α-fructofuranose | β-fructofuranose |
| C-1 | 64.1 | 64.9 | 62.9 |
| C-2 | 98.8 | 105.1 | 101.9 |
| C-3 | 68.4 | 77.2 | 80.0 |
| C-4 | 70.3 | 76.1 | 75.1 |
| C-5 | 69.9 | 81.9 | 82.4 |
| C-6 | 66.8 | 63.8 | 63.8 |
| Table 1: ¹³C-NMR chemical shifts (ppm) for the three main forms of D-Fructose in deuterated water (D₂O). Data is illustrative and based on published values.[12] |
Experimental Protocols
The structural characterization and quantification of D-Fructose-d rely on sophisticated analytical techniques. Below are detailed protocols for NMR spectroscopy and mass spectrometry.
Protocol for Tautomer Analysis by NMR Spectroscopy
This protocol describes the use of ¹H or ¹³C NMR to determine the equilibrium composition of D-Fructose-d tautomers.[3]
Objective: To quantify the relative concentrations of pyranose, furanose, and keto forms of D-Fructose-d in an aqueous solution.
Materials:
-
D-Fructose-d sample
-
Deuterium oxide (D₂O, 99.9%)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of D-Fructose-d (e.g., 25-50 mg) in a known volume of D₂O (e.g., 0.6 mL) directly within an NMR tube to achieve a desired concentration (e.g., 0.1 M).[13]
-
Equilibration: Allow the solution to equilibrate for at least 48 hours at a constant temperature (e.g., 25 °C) to ensure the tautomeric equilibrium is reached.[3]
-
NMR Acquisition:
-
Place the NMR tube in the spectrometer, which has been tuned and shimmed.
-
Acquire a ¹H NMR spectrum to identify resonances corresponding to each tautomer. Previously unidentified shifts in the ¹H NMR spectrum of D-fructose in D₂O have been assigned to the keto and α-pyranose tautomers, completing the assignment of all major forms.[3]
-
For more resolved data, acquire a proton-decoupled ¹³C NMR spectrum. This requires a longer acquisition time but provides distinct signals for each carbon in every major isomer.
-
-
Data Analysis:
-
Integrate the area under the characteristic, well-resolved peaks for each tautomer in the ¹H or ¹³C spectrum.
-
Calculate the mole fraction of each isomer by normalizing the integral of its unique peak against the sum of integrals for all forms.
-
The following diagram outlines this experimental workflow.
Protocol for Isotopic Analysis by Mass Spectrometry
This protocol details the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of D-Fructose-d, often used to confirm isotopic enrichment and for quantification in biological samples.[14]
Objective: To confirm the presence and position of deuterium in D-Fructose-d and quantify its abundance relative to unlabeled fructose.
Materials:
-
D-Fructose-d sample
-
Derivatization agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous pyridine or other suitable solvent
-
GC-MS system with an appropriate column (e.g., capillary column)
Methodology:
-
Sample Preparation: Lyophilize the sample to remove all water.
-
Derivatization:
-
To the dry sample, add anhydrous pyridine followed by the silylating agent (e.g., BSTFA).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers. This step is crucial to make the sugar volatile for GC analysis.
-
-
GC Separation:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use a temperature program to separate the derivatized fructose isomers. For example, start at 150°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.
-
-
MS Analysis:
-
As the derivatized fructose elutes from the GC column, it enters the mass spectrometer.
-
Operate the MS in electron ionization (EI) mode.
-
Acquire mass spectra across a relevant m/z range (e.g., 50-600 amu).
-
-
Data Analysis:
-
Analyze the fragmentation pattern of the TMS-derivatized fructose.[15]
-
Compare the mass spectra of the deuterated sample to an unlabeled D-Fructose standard.
-
Identify fragment ions that contain the deuterium label. The mass shift in these fragments confirms the presence and can help infer the location of the deuterium atom(s). For quantification, selected ion monitoring (SIM) can be used to compare the abundance of specific ions from the labeled and unlabeled species.
-
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. byjus.com [byjus.com]
- 3. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructose - Wikipedia [en.wikipedia.org]
- 5. Fructose - American Chemical Society [acs.org]
- 6. D-(-)-Fructose | C6H12O6 | CID 5984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. m.youtube.com [m.youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. omicronbio.com [omicronbio.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.uoc.gr [chemistry.uoc.gr]
- 14. Determination of mannose and fructose in human plasma using deuterium labelling and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
